2-(3-Isobutoxy-4-methylphenyl)ethanol
Description
Overview of Aryl Alkyl Alcohols in Chemical Research
Aryl alkyl alcohols are a diverse group of organic compounds characterized by an alkyl alcohol chain attached to a substituted or unsubstituted benzene (B151609) ring. chemsrc.comncert.nic.in This structural arrangement imparts a unique combination of aromatic and aliphatic properties, making them valuable in a variety of applications. They are widely utilized as fragrance ingredients in cosmetics and food products, with well-known examples including cinnamyl alcohol and phenyl ethanol (B145695). chemsrc.com Beyond their olfactory properties, aryl alkyl alcohols like benzyl (B1604629) alcohol serve as preservatives and co-solvents in personal care and pharmaceutical formulations. chemsrc.com
The metabolism and toxicological profiles of aryl alkyl alcohols have been a subject of study, with research indicating generally low acute and subchronic toxicity. nih.govresearchgate.net Their chemical reactivity, influenced by both the hydroxyl group and the aromatic ring, makes them versatile intermediates in organic synthesis. ncert.nic.in
Structural Significance of 2-(3-Isobutoxy-4-methylphenyl)ethanol in Contemporary Research
The specific structure of this compound, featuring an isobutoxy group and a methyl group on the phenyl ring, suggests several key characteristics that could be of interest in chemical research.
The isobutoxy group , a branched alkyl ether, can influence the molecule's physical properties, such as its solubility and boiling point. The branched nature of the isobutyl moiety can introduce steric hindrance, potentially affecting the reactivity of the adjacent functional groups.
The 4-methylphenyl (p-tolyl) group is a common structural motif in organic chemistry. The methyl group is known to be an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions.
The ethanol substituent provides a primary alcohol functional group, which is a key site for a wide range of chemical transformations, including oxidation, esterification, and etherification.
| Compound Name | CAS Number |
| 1-(3-Isobutoxy-4-methylphenyl)ethanone | Not available |
| (3-Isobutoxy-4-methylphenyl)(methyl)sulfane | 1379365-42-0 |
| 2,2,2-Trifluoro-1-(3-isobutoxy-4-methylphenyl)ethanone | Not available |
This table showcases related compounds containing the core "3-Isobutoxy-4-methylphenyl" structure, indicating that this chemical scaffold is of interest in synthetic chemistry.
Current Research Landscape and Unaddressed Gaps
A comprehensive review of the scientific literature reveals a notable absence of specific research dedicated to this compound. While the broader class of aryl alkyl alcohols is well-documented, and various compounds containing the 3-isobutoxy-4-methylphenyl substructure have been synthesized, this specific ethanol derivative appears to be a novel or under-investigated compound.
This lack of dedicated research presents several unaddressed gaps:
Synthesis: There are no published, optimized synthetic routes specifically for this compound.
Physicochemical Properties: Detailed experimental data on its melting point, boiling point, solubility, and spectroscopic characteristics (NMR, IR, Mass Spectrometry) are not available in the public domain.
Applications: There is no information regarding its potential applications, be it in materials science, fragrance chemistry, or as a pharmaceutical intermediate.
Biological Activity: The biological effects, including any potential therapeutic or toxicological properties, of this compound remain unevaluated.
The absence of this information suggests that this compound represents an unexplored area within organic chemistry. Future research could focus on the development of an efficient synthesis for this compound, followed by a thorough characterization of its physical, chemical, and biological properties. Such studies would be essential to determine if this molecule holds any unique properties or applications that would warrant further investigation.
Structure
3D Structure
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-[4-methyl-3-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C13H20O2/c1-10(2)9-15-13-8-12(6-7-14)5-4-11(13)3/h4-5,8,10,14H,6-7,9H2,1-3H3 |
InChI Key |
AGAHRVLZAJMBQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CCO)OCC(C)C |
Origin of Product |
United States |
Computational Chemistry Studies of 2 3 Isobutoxy 4 Methylphenyl Ethanol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the properties of molecules and materials.
A foundational step in the computational analysis of 2-(3-Isobutoxy-4-methylphenyl)ethanol would involve geometry optimization using DFT. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy conformation. From this optimized structure, a wealth of electronic properties can be calculated.
Key parameters that would be determined include:
Bond lengths and angles: Precise measurements of the distances between atoms and the angles they form, providing a detailed picture of the molecular geometry.
Mulliken and Natural Population Analysis (NPA) charges: These analyses would assign partial charges to each atom in the molecule, offering insights into the distribution of electron density.
These structural and electronic parameters are crucial for understanding how the molecule will interact with other molecules and its environment.
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity.
HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater tendency to donate electrons.
LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a significant indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. For this compound, mapping the electron density of the HOMO and LUMO would reveal the likely sites for nucleophilic and electrophilic attack, respectively.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This data is illustrative and not based on actual calculations.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These parameters provide a more nuanced understanding of its chemical behavior.
Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Parameter | Formula | Value |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 1.2 eV |
| Electronegativity (χ) | (I + A) / 2 | 3.85 |
| Chemical Hardness (η) | (I - A) / 2 | 2.65 |
| Chemical Softness (S) | 1 / (2η) | 0.188 |
| Electrophilicity Index (ω) | χ2 / (2η) | 2.79 |
Note: This data is illustrative and not based on actual calculations.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is color-coded to indicate regions of negative and positive electrostatic potential.
Red regions: Indicate areas of high electron density and negative potential, which are susceptible to electrophilic attack.
Blue regions: Represent areas of low electron density and positive potential, which are prone to nucleophilic attack.
Green regions: Denote areas of neutral potential.
For this compound, the MEP map would highlight the electronegative oxygen atoms of the hydroxyl and isobutoxy groups as red regions, while the hydrogen atom of the hydroxyl group would likely appear as a blue region. This visualization is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity.
Atom-based 3D-QSAR is a powerful technique for understanding the relationship between the three-dimensional properties of a molecule and its biological activity. This method generates a model based on the alignment of a set of molecules with known activities. The model then identifies the spatial regions where specific properties, such as steric bulk, hydrophobicity, and hydrogen bonding capability, are favorable or unfavorable for activity.
For this compound, a 3D-QSAR study would require a dataset of structurally similar compounds with measured biological activity. The resulting model would be represented by contour maps, indicating:
Green contours: Regions where bulky groups enhance activity.
Yellow contours: Regions where bulky groups decrease activity.
Blue contours: Areas where electropositive groups are favorable.
Red contours: Areas where electronegative groups are favorable.
Such a model would be instrumental in guiding the design of new, more potent analogues of this compound by suggesting specific structural modifications to enhance its desired biological effects.
In Silico Molecular Modeling for Biological Interactions
In silico molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules and their interactions with biological systems. wisdomlib.orgwisdomlib.orgnews-medical.net These methods are instrumental in fields like drug discovery and, increasingly, in fragrance science to understand how an odorant molecule might interact with olfactory receptors (ORs). nih.gov For this compound, molecular modeling can provide insights into its conformational flexibility, electronic properties, and potential binding modes with ORs.
The process typically begins with the generation of a three-dimensional structure of the molecule. This structure is then optimized to find its most stable energetic conformation. Molecular dynamics simulations can further be employed to explore the molecule's behavior over time, providing a more dynamic picture of its potential interactions. nih.gov These simulations can reveal key structural features that may be important for its biological activity.
Key aspects of in silico molecular modeling for a fragrance molecule like this compound would involve:
Conformational Analysis: Identifying the most stable three-dimensional shapes of the molecule, as its shape is a critical determinant of its ability to bind to a receptor.
Electrostatic Potential Mapping: Visualizing the distribution of charge on the molecule's surface to predict regions that are likely to engage in electrostatic interactions with a biological target.
Molecular Docking: Simulating the binding of this compound to a model of an olfactory receptor to predict the preferred binding orientation and strength of the interaction. nih.gov
These modeling studies are foundational for more specific predictions, such as ligand binding affinity.
Predicting the binding affinity of a ligand—in this case, this compound—to a protein receptor is a central goal of computational chemistry in this context. arxiv.org Binding affinity refers to the strength of the interaction between the molecule and its receptor, which is a key factor in determining its potency as an odorant. arxiv.org A variety of computational methods, ranging from rapid but approximate to computationally intensive but more accurate, can be employed for this purpose. nih.gov
These methods can be broadly categorized into:
Physics-based methods: These approaches, such as free energy perturbation (FEP) and thermodynamic integration (TI), calculate the binding free energy based on the principles of statistical mechanics. nih.govcolumbia.edu They offer high accuracy but are computationally demanding.
Empirical scoring functions: Used in molecular docking, these functions estimate binding affinity based on a set of terms that describe different types of interactions, such as hydrogen bonds and van der Waals forces. nih.gov
Machine learning models: More recently, machine learning and deep learning models have been developed to predict binding affinity. arxiv.orgoup.com These models are trained on large datasets of known protein-ligand interactions and can make rapid predictions for new molecules. oup.com
The prediction of binding affinity for this compound would involve docking the molecule into the binding pocket of a relevant olfactory receptor model. The resulting protein-ligand complex would then be evaluated using a scoring function or more rigorous free energy calculations to estimate the binding affinity. The results of these predictions can help to rank-order its potential activity against a panel of olfactory receptors.
| Interaction Type | Description | Potential Role in Binding of this compound |
|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a highly electronegative atom. | The hydroxyl group of the ethanol (B145695) moiety can act as a hydrogen bond donor or acceptor. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | The isobutoxy and methylphenyl groups provide a large surface area for these interactions. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The aromatic ring and the isobutyl group are hydrophobic and likely to interact with nonpolar residues in the receptor binding pocket. |
| Pi-Stacking | Attractive, noncovalent interactions between aromatic rings. | The methylphenyl group can engage in pi-stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the receptor. |
Olfactophore Model Development (for related compounds)
An olfactophore model is a three-dimensional representation of the key molecular features that are necessary for a molecule to elicit a specific odor. These models are developed by aligning a set of molecules that share a particular scent and identifying the common structural and chemical properties that are responsible for their shared olfactory perception. nih.gov While a specific olfactophore model for this compound may not be publicly available, models for structurally related compounds, such as those with a muguet (lily-of-the-valley) scent, can provide valuable insights.
The development of an olfactophore model typically involves the following steps:
Selection of a training set: A diverse set of molecules with the same odor characteristic is chosen.
Conformational analysis: The low-energy conformations of all molecules in the training set are generated.
Molecular alignment: The molecules are superimposed in 3D space to maximize the overlap of their common chemical features.
Pharmacophore feature identification: Key chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, are identified at the common spatial locations.
Model generation and validation: The olfactophore model is created based on these features and then validated by its ability to distinguish between active and inactive molecules.
For compounds related to this compound, such as certain phenylpropanols and their derivatives, olfactophore models for floral and spicy scents have been developed. These models often highlight the importance of a hydroxyl group (or another hydrogen-bonding feature) and a hydrophobic aromatic region, both of which are present in this compound. The specific positioning and orientation of these features are critical for a successful interaction with the corresponding olfactory receptors.
| Olfactophore Feature | Description | Corresponding Moiety in this compound |
|---|---|---|
| Hydrogen Bond Acceptor/Donor | A site that can accept or donate a hydrogen bond. | The hydroxyl (-OH) group of the ethanol side chain. |
| Hydrophobic Region | A nonpolar region of the molecule. | The isobutoxy group and the aromatic methylphenyl ring. |
| Aromatic Ring | A cyclic, planar ring with delocalized pi electrons. | The 4-methylphenyl group. |
Biological Activity Investigations of 2 3 Isobutoxy 4 Methylphenyl Ethanol in Cellular Models
Cytotoxicity Assays (e.g., MTT Assay)The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. In this assay, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are soluble in an organic solvent. The intensity of the purple color is directly proportional to the number of viable cells.
Cell Line Specific Responses (e.g., HepG2 Cells)HepG2 cells, a human liver cancer cell line, are frequently used in toxicological studies to assess the potential hepatotoxicity of compounds. These cells retain many of the metabolic functions of normal hepatocytes. When evaluating a compound's cytotoxicity in HepG2 cells, researchers typically expose the cells to a range of concentrations of the test substance and measure cell viability after a specific incubation period using the MTT assay or similar methods. A dose-dependent decrease in cell viability would indicate a cytotoxic effect.
No published data were found on the cytotoxic effects of 2-(3-Isobutoxy-4-methylphenyl)ethanol on HepG2 cells or any other cell line.
Antimicrobial Activity EvaluationAntimicrobial activity is assessed to determine a compound's ability to inhibit or kill microorganisms, including bacteria and fungi.
Antibacterial Studies in Cellular ContextsTo evaluate antibacterial activity, various bacterial strains (both Gram-positive and Gram-negative) are cultured in the presence of the test compound. Common methods include broth dilution or agar disk diffusion assays to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). These studies are fundamental in the discovery of new antibacterial agents.
No studies detailing the antibacterial properties of this compound were found in the available literature.
Antifungal Studies in Cellular ContextsSimilar to antibacterial studies, antifungal assays are conducted to assess a compound's efficacy against various fungal species (e.g., yeasts, molds). The susceptibility of the fungi to the compound is typically determined by measuring the inhibition of fungal growth.
No research on the antifungal activity of this compound has been published.
Anti-inflammatory Activity via Enzyme Inhibition (e.g., COX-1/COX-2)The anti-inflammatory potential of a compound is often investigated by its ability to inhibit cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly exert their effects by inhibiting these enzymes. Assays measuring the inhibition of COX-1 and COX-2 can, therefore, indicate the anti-inflammatory potential of a test compound.
There is no available data on the inhibitory effects of this compound on COX-1 or COX-2 enzymes.
Antioxidant Potential Assessment (e.g., DPPH, ABTS assays)The antioxidant capacity of a compound is its ability to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common methods used for this purpose. In these assays, the ability of a compound to scavenge the stable free radicals, DPPH• and ABTS•+, is measured by a decrease in absorbance, which is indicative of its antioxidant potential.
No studies assessing the antioxidant potential of this compound using DPPH, ABTS, or any other antioxidant assay were identified.
Mechanistic Studies in Cellular Contexts (e.g., Cell Cycle Analysis)
There is no publicly available research on the mechanistic pathways through which this compound may exert effects on cellular models. Specifically, no studies detailing cell cycle analysis in response to treatment with this compound have been found. Therefore, no data tables or detailed research findings can be presented.
Derivatization for Analytical Research Applications
Enhancing Detectability in Chromatographic Methods (e.g., GC-MS)
No published research specifically details the derivatization of 2-(3-Isobutoxy-4-methylphenyl)ethanol for GC-MS analysis.
Selection of Derivatizing Agents and Optimization of Conditions
There is no available information regarding the selection of derivatizing agents or the optimization of reaction conditions for this compound.
Specific applications of acylation reagents such as PFPA, TFA, or HFBA for the derivatization of this compound have not been documented in the scientific literature.
Environmental Fate and Transport Research
Methodologies for Studying Environmental Fate in Academic Contexts
In academic and regulatory research, a combination of computational modeling and experimental testing is used to determine the environmental fate of organic compounds. For a substance like 2-(3-Isobutoxy-4-methylphenyl)ethanol, these studies would focus on its persistence, degradation, and partitioning behavior.
Quantitative Structure-Activity Relationships (QSARs): Before any laboratory tests are conducted, computational models known as Quantitative Structure-Activity Relationships (QSARs) are often employed. ecetoc.orgnih.gov These models predict the physicochemical properties and environmental fate of a chemical based on its molecular structure. ecetoc.org For this compound, QSARs could estimate key parameters such as its octanol-water partition coefficient (log Kow), water solubility, vapor pressure, and soil adsorption coefficient (Koc). unesp.br These predictions are valuable for screening purposes and for designing subsequent experimental studies. ecetoc.org
Biodegradation Studies: The primary mechanism for the breakdown of many organic compounds in the environment is microbial degradation. unesp.brfrontiersin.org Standardized laboratory tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), would be used to assess the biodegradability of this compound. These tests typically involve incubating the chemical with microorganisms from wastewater treatment plants, soil, or surface water and monitoring its disappearance over time. Given its structure as an aromatic alcohol with an ether linkage, it is anticipated that bacteria would utilize monooxygenase or dioxygenase enzymes to initiate the breakdown of the aromatic ring as part of the upper metabolic pathway. unesp.brresearchgate.net The subsequent lower pathway would involve ring cleavage and further degradation into simpler molecules that can enter central metabolism. unesp.brresearchgate.net
Abiotic Degradation Studies: Abiotic processes can also contribute to the degradation of a chemical. Key abiotic degradation pathways include:
Hydrolysis: The molecular structure of this compound, which contains an ether and an alcohol functional group, is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9).
Photolysis: Direct photolysis in water and air would be studied by exposing the compound to simulated sunlight. The presence of the aromatic ring suggests a potential for absorbing UV radiation, which could lead to its breakdown, although the rate would need to be experimentally determined.
The following table presents hypothetical data that might be generated from such studies for this compound, based on its chemical structure.
| Parameter | Predicted Value | Methodology | Implication for Environmental Fate |
| Log Kow (Octanol-Water Partition Coefficient) | 3.5 (Estimated) | QSAR Modeling | Moderate potential for bioaccumulation in aquatic organisms and sorption to organic matter. |
| Water Solubility | 50 mg/L (Estimated) | QSAR Modeling | Limited solubility may affect its transport in aquatic systems. |
| Vapor Pressure | 0.001 Pa at 25°C (Estimated) | QSAR Modeling | Low volatility suggests it is unlikely to be present in significant concentrations in the atmosphere. |
| Ready Biodegradability (OECD 301F) | Not readily biodegradable (Hypothetical) | Laboratory Study | May persist in the environment for some time before ultimate degradation occurs. |
| Inherent Biodegradability (OECD 302B) | Inherently biodegradable (Hypothetical) | Laboratory Study | Suggests that microbial populations can adapt to degrade the substance over time. |
| Soil Half-life (t1/2) | 60-180 days (Hypothetical) | Laboratory Simulation | Moderate persistence in soil environments. |
| Aquatic Half-life (t1/2) | >180 days (Hypothetical) | Laboratory Simulation | Potentially persistent in water in the absence of adapted microbial populations. |
Note: The data in this table are hypothetical and for illustrative purposes only. Specific experimental data for this compound are not available.
Analysis of Transport Mechanisms in Environmental Compartments
The transport and partitioning of this compound between air, water, soil, and biota are governed by its physicochemical properties. ecetoc.org
Atmospheric Transport: With a low estimated vapor pressure, this compound is not expected to volatilize significantly from soil or water surfaces. researchgate.netresearchgate.net Therefore, long-range atmospheric transport is not a likely exposure pathway. Any minor amounts that do enter the atmosphere would likely be removed via deposition or reaction with hydroxyl radicals.
Transport in Water: In aquatic systems, its transport would be influenced by its moderate water solubility and its tendency to partition to organic matter. In the water column, it would be transported by currents. However, a significant fraction is likely to adsorb to suspended organic particles and eventually settle into the sediment, where it may become less bioavailable. ecetoc.org
Transport in Soil and Sediment: The mobility of a chemical in soil is largely determined by its soil adsorption coefficient (Koc). unesp.bracs.org Organic compounds with a moderate log Kow, such as the one predicted for this compound, tend to bind to the organic carbon fraction of soil and sediment. mdpi.comnih.gov This binding, primarily through hydrophobic interactions, reduces its mobility in soil and limits its potential to leach into groundwater. ecetoc.orgmdpi.comnih.gov Therefore, it is expected to have low to moderate mobility in most soil types. The presence of cosolvents, such as alcohols from fuel spills, could potentially enhance its mobility in soil systems. osti.govmethanol.org
The following interactive table summarizes the predicted transport potential of this compound in various environmental compartments.
| Environmental Compartment | Transport Potential | Governing Factors | Primary Transport Mechanisms |
| Air | Low | Low Vapor Pressure | Not a significant transport pathway. |
| Surface Water | Moderate | Water Solubility, Adsorption to Particulates | Advection with currents, partitioning to suspended solids. |
| Groundwater | Low | High Sorption to Soil Organic Matter (High Koc) | Leaching is expected to be minimal. |
| Soil/Sediment | Low | High Sorption to Organic Matter | Primarily bound to particles, limited movement with porewater. |
| Biota | Moderate | Moderate Log Kow | Potential for bioaccumulation in fatty tissues of organisms. |
Note: The assessments in this table are predictive and based on the hypothetical physicochemical properties of the compound.
Conclusion and Future Research Directions
Synthesis of Current Research Findings on 2-(3-Isobutoxy-4-methylphenyl)ethanol
A thorough search of academic databases and scientific literature indicates a notable absence of published research specifically focused on this compound. While the foundational chemical structure, an ethanol (B145695) group attached to a substituted phenyl ring, is common in various fields of chemical research, this specific combination of isobutoxy and methyl substituents has not been a primary subject of investigation.
Consequently, there are no detailed research findings to synthesize regarding its chemical properties, biological activities, or potential applications. The scientific community has yet to publish studies that would provide data on its synthesis, reactivity, spectroscopic characterization, or its role in any biological or material science context.
Identification of Unexplored Research Avenues and Potential Academic Applications
The lack of existing research on this compound presents a wide-open field for novel scientific inquiry. Several unexplored research avenues can be identified, offering significant potential for academic exploration.
Potential Research Areas:
Synthetic Chemistry: The development of an efficient and scalable synthesis for this compound would be a foundational step. Research could focus on various synthetic strategies, starting from commercially available precursors.
Pharmacological Screening: Given that structurally related aryl alkyl alcohols have shown biological activity, this compound could be screened for a range of pharmacological effects. Areas of interest could include its potential as an anti-inflammatory, analgesic, or antimicrobial agent.
Materials Science: The unique substitution pattern on the phenyl ring could impart interesting properties for materials science applications. Investigations could explore its use as a building block for polymers, liquid crystals, or other functional materials.
Fragrance and Flavor Chemistry: Many phenylethanol derivatives are utilized in the fragrance industry. Research into the olfactory properties of this compound could determine its potential as a novel fragrance ingredient. nih.gov
Prospects for Methodological Advancements in Future Studies
Future studies on this compound would benefit from the application of modern analytical and computational techniques.
Prospective Methodologies:
Advanced Spectroscopic Techniques: Comprehensive characterization using techniques such as 2D NMR (COSY, HSQC, HMBC) and high-resolution mass spectrometry would be essential to unequivocally confirm its structure and purity once synthesized.
Computational Chemistry: Density Functional Theory (DFT) calculations could be employed to predict its molecular geometry, electronic properties, and spectroscopic signatures. This would provide a theoretical framework to complement experimental findings.
High-Throughput Screening: Should the compound become available in sufficient quantities, high-throughput screening assays could rapidly assess its biological activity against a wide array of targets.
Metabolomics and Toxicological Studies: In vitro and in vivo studies could be designed to understand its metabolic fate and to establish a preliminary safety profile, which would be crucial for any potential application in consumer products or pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
